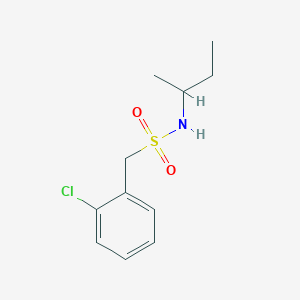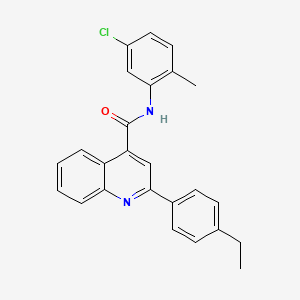![molecular formula C17H21ClN2OS B4767661 N-(4-butylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4767661.png)
N-(4-butylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea
描述
N-(4-butylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea is a chemical compound that has been studied extensively for its potential use in scientific research. It is also known by its chemical name, BTEU. This compound has shown promise in a variety of research applications, including as a tool for studying the mechanisms of action of certain enzymes and as a potential therapeutic agent for a range of diseases. In
科学研究应用
BTEU has been used in a variety of scientific research applications. One of its primary uses is as a tool for studying the mechanisms of action of certain enzymes. Specifically, BTEU has been shown to be a potent inhibitor of the enzyme diacylglycerol kinase (DGK), which plays a critical role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting DGK, BTEU can help researchers better understand the role of this enzyme in these processes and potentially identify new therapeutic targets.
Additionally, BTEU has shown promise as a potential therapeutic agent for a range of diseases, including cancer, diabetes, and inflammation. In preclinical studies, BTEU has been shown to inhibit the growth and proliferation of cancer cells and reduce inflammation in animal models of disease. These findings suggest that BTEU may have therapeutic potential in these areas and warrant further investigation.
作用机制
The mechanism of action of BTEU is not fully understood, but it is believed to involve the inhibition of DGK. DGK plays a critical role in the regulation of cellular signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is frequently dysregulated in cancer. By inhibiting DGK, BTEU may disrupt this pathway and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
BTEU has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of DGK, BTEU has been shown to affect the activity of other enzymes, including protein kinase C (PKC) and phospholipase C (PLC). Additionally, BTEU has been shown to modulate the levels of certain signaling molecules, including diacylglycerol (DAG) and phosphatidic acid (PA).
实验室实验的优点和局限性
One of the primary advantages of using BTEU in lab experiments is its potency as an inhibitor of DGK. BTEU has been shown to be highly effective at inhibiting this enzyme, even at low concentrations. Additionally, BTEU is relatively easy to synthesize and purify, making it a convenient tool for researchers.
However, there are also some limitations to using BTEU in lab experiments. One of the primary limitations is its potential for off-target effects. Because BTEU can affect the activity of other enzymes and signaling molecules, it is important for researchers to carefully control for these effects when using BTEU in their experiments. Additionally, BTEU may not be effective in all research contexts, and its usefulness may depend on the specific question being investigated.
未来方向
There are a number of future directions for research on BTEU. One potential area of investigation is the development of BTEU derivatives with improved potency and selectivity. Additionally, researchers may explore the use of BTEU in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their effectiveness. Finally, further research is needed to fully understand the mechanisms of action of BTEU and its potential applications in a range of disease contexts.
属性
IUPAC Name |
1-(4-butylphenyl)-3-[1-(5-chlorothiophen-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2OS/c1-3-4-5-13-6-8-14(9-7-13)20-17(21)19-12(2)15-10-11-16(18)22-15/h6-12H,3-5H2,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEKMEKUWXTUBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NC(C)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-ethyl-3-({4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-9H-carbazole](/img/structure/B4767588.png)


![N-{3-[(cyclohexylamino)carbonyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4767611.png)

![4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid](/img/structure/B4767621.png)
![5-butyl-3,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4767631.png)
![2-[(4-{[(4-isopropylphenoxy)acetyl]amino}-3-methylbenzoyl)amino]benzoic acid](/img/structure/B4767640.png)
![2-methyl-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4767649.png)
![2,5-dichloro-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4767655.png)
![methyl 2-[(4-propoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4767656.png)
![methyl 2-chloro-5-{[4-chloro-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate](/img/structure/B4767668.png)


